molecular formula C18H22N2O7 B2829756 2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate CAS No. 799257-97-9

2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate

Cat. No. B2829756
CAS RN: 799257-97-9
M. Wt: 378.381
InChI Key: ZGTSAOWNUIXBPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, and various methods have been explored. Notably, it can be prepared from 1,2-amino alcohols , aziridines, epoxides, and related compounds. A common approach is the coupling, cyclization, and reduction sequence using readily available amino alcohols and α-haloacid chlorides. This methodology yields various substituted morpholines, including mono-, di-, and trisubstituted derivatives, spiro morpholines, and ring-fused morpholines .

Additionally, solid-phase synthesis has been employed for heterocyclization of amino alcohols into morpholines. Intramolecular reactions, such as the Mitsunobu reaction and Cs2CO3-mediated cyclization, have also been successful in producing morpholines .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is C14H17NO6 . Its structure consists of an acetyl group, a morpholine ring, and a phenylcarbonyloxy moiety. The morpholine ring contributes to its biological relevance and potential activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its carbonyl-containing analogs can participate in nucleophilic additions, acylations, and other transformations. Researchers have explored its reactivity in the context of drug development and synthetic pathways .

Future Directions

: Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(5), 324–332. Read more : NIST Chemistry WebBook. Morpholine, 4-acetyl- Read more

properties

IUPAC Name

[3-acetyl-4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7/c1-13(21)15-12-14(26-17(22)19-4-8-24-9-5-19)2-3-16(15)27-18(23)20-6-10-25-11-7-20/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTSAOWNUIXBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate

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